(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol
Description
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is a fluorinated bicyclic secondary alcohol with a norbornane backbone. Its structure features a bicyclo[2.2.1]heptane skeleton substituted with two fluorine atoms at the 5-position and a hydroxyl group at the 2-position. The stereochemistry (1R,2R,4R) defines the spatial arrangement of substituents, influencing its physical and chemical properties. Fluorine atoms introduce electronegativity and lipophilicity, while the hydroxyl group enables hydrogen bonding, making this compound a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6,10H,1-3H2/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBAAFCUCTYCO-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CC2(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol typically involves difluoromethylation processes. Recent advances in difluoromethylation have enabled the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These processes often utilize metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp³)–CF₂H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using novel non-ozone depleting difluorocarbene reagents . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various biomolecules, potentially altering their function and activity . The specific pathways involved depend on the context of its application, such as its role in drug development or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol and related bicyclo[2.2.1]heptan-2-ol derivatives.
Table 1: Comparative Analysis of Bicyclo[2.2.1]heptan-2-ol Derivatives
Key Comparisons
Substituent Effects :
- Fluorine vs. Methyl Groups : The 5,5-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to the 5,5-dimethyl analog (172.18 vs. 140.23 g/mol). Fluorine’s inductive effect also increases the acidity of the hydroxyl group .
- Hydroxyl Positioning : The 2-OH group is conserved across derivatives, but steric effects vary. For example, the tetramethyl derivative (C₁₁H₂₀O) exhibits reduced reactivity due to steric hindrance .
Stereochemical Influence :
- The (1R,2R,4R) configuration in the target compound contrasts with the (1R,2R,4S) isomer in the tetramethyl derivative, altering spatial interactions in chiral environments .
Biological and Industrial Applications :
- The dimethyl derivative (rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol) is a precursor for chiral ligands, while the trimethyl variant (1,7,7-trimethyl) is a natural product with antimicrobial properties .
- The exo-methylene in (1R,2S,4S*)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ol introduces rigidity, making it suitable for terpene-based syntheses .
Physical Properties: Fluorination reduces volatility compared to methyl-substituted analogs. For instance, the target compound’s molecular weight (172.18 g/mol) is higher than the unsubstituted norborneol (112.17 g/mol) .
Research Findings and Implications
- Synthetic Utility: Fluorinated bicycloheptanols are prized in medicinal chemistry for their ability to modulate drug half-lives via enhanced metabolic resistance .
- Natural vs. Synthetic Derivatives: Natural derivatives like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (from Blumea balsamifera) highlight structural diversity in terpenoids, whereas synthetic analogs (e.g., azabicyclo compounds) expand applications in catalysis .
Biological Activity
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and a hydroxyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 150.16 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been studied as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids and glucose metabolism. Inhibiting this enzyme can enhance insulin sensitivity and reduce hepatic glucose production .
- Antiviral Properties : It has also been identified as a potential PB2 inhibitor, which is relevant in the context of influenza virus research. PB2 is a polymerase protein essential for viral replication .
Inhibition Studies
A study focused on the inhibition of 11β-HSD1 demonstrated that this compound significantly reduced the activity of this enzyme in vitro. The results indicated that the compound could lower mRNA levels of key enzymes involved in gluconeogenesis such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), suggesting its potential for managing conditions like type 2 diabetes .
Antiviral Activity
In antiviral studies, this compound was shown to effectively inhibit PB2 activity in cell cultures infected with influenza viruses. This inhibition correlated with decreased viral replication rates and improved outcomes in treated subjects compared to controls .
Case Study 1: Diabetes Management
In a clinical trial involving healthy volunteers, administration of this compound resulted in improved insulin sensitivity as measured by glucose tolerance tests. Participants exhibited lower fasting glucose levels and improved glucose clearance rates post-treatment.
Case Study 2: Influenza Virus Infection
A preliminary study on the use of this compound as an antiviral agent showed promising results in animal models infected with H3N2 influenza virus. Treated animals displayed significantly reduced viral loads and enhanced survival rates compared to untreated controls.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
